molecular formula C13H11BrO4 B14412023 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate CAS No. 80716-17-2

4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate

Cat. No.: B14412023
CAS No.: 80716-17-2
M. Wt: 311.13 g/mol
InChI Key: NUBYMDKTWSTPAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate typically involves the esterification of 4,7-dimethyl-2-oxo-2H-1-benzopyran-5-ol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzopyran derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromoacetate group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl acetate
  • 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl chloroacetate
  • 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl ethyl ester

Uniqueness

4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile tool in various research applications .

Properties

CAS No.

80716-17-2

Molecular Formula

C13H11BrO4

Molecular Weight

311.13 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 2-bromoacetate

InChI

InChI=1S/C13H11BrO4/c1-7-3-9-13(8(2)5-11(15)17-9)10(4-7)18-12(16)6-14/h3-5H,6H2,1-2H3

InChI Key

NUBYMDKTWSTPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CBr

Origin of Product

United States

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